2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione)
CAS No.: 84000-70-4
Cat. No.: VC17010644
Molecular Formula: C54H28N4O6
Molecular Weight: 828.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84000-70-4 |
|---|---|
| Molecular Formula | C54H28N4O6 |
| Molecular Weight | 828.8 g/mol |
| IUPAC Name | 2-[4-[4-[[4-[4-(6,11-dioxonaphtho[2,3-g][1,3]benzoxazol-2-yl)phenyl]phenyl]diazenyl]phenyl]phenyl]naphtho[2,3-g][1,3]benzoxazole-6,11-dione |
| Standard InChI | InChI=1S/C54H28N4O6/c59-47-37-5-1-3-7-39(37)49(61)45-41(47)25-27-43-51(45)63-53(55-43)33-13-9-29(10-14-33)31-17-21-35(22-18-31)57-58-36-23-19-32(20-24-36)30-11-15-34(16-12-30)54-56-44-28-26-42-46(52(44)64-54)50(62)40-8-4-2-6-38(40)48(42)60/h1-28H |
| Standard InChI Key | BUKOFNJUWJAAPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(O4)C5=CC=C(C=C5)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)C8=CC=C(C=C8)C9=NC1=C(O9)C2=C(C=C1)C(=O)C1=CC=CC=C1C2=O |
Introduction
The compound 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) is a complex organic molecule featuring a unique structure that combines azobenzene and anthraquinone moieties. This compound is characterized by two azobenzene units linked to anthraquinone derivatives, which are known for their photochemical properties. The presence of the azobenzene group allows for reversible photoisomerization, making this compound potentially useful in applications requiring light responsiveness.
Synthesis and Preparation
The synthesis of 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) involves several steps, typically starting with the preparation of the necessary precursors, such as azobenzene derivatives and anthraquinone-based compounds. The specific synthesis route may vary depending on the availability of starting materials and desired purity levels.
Applications and Future Directions
Given its unique properties, 2,2'-(Azobis((1,1'-biphenyl)-4,4'-diyl))bis(anthra(2,1-d)oxazole-6,11-dione) could be explored in various fields:
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Photoresponsive Materials: The reversible photoisomerization property makes it suitable for applications in photoresponsive materials, such as optical switches or sensors.
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Biological Studies: The compound's interaction with biological targets could be studied to explore potential therapeutic applications.
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